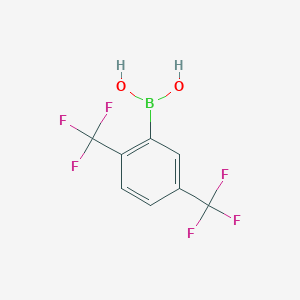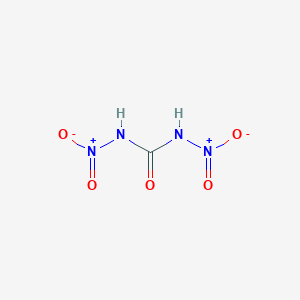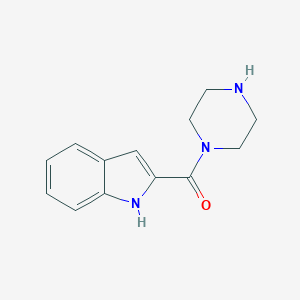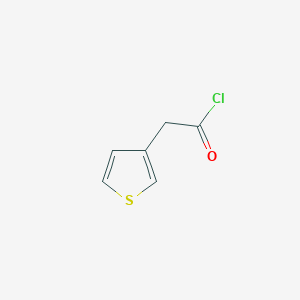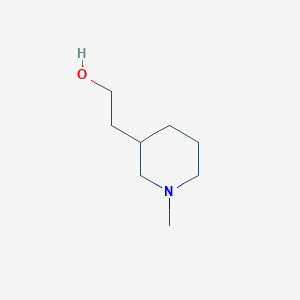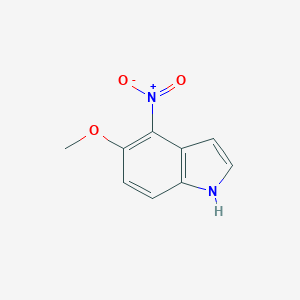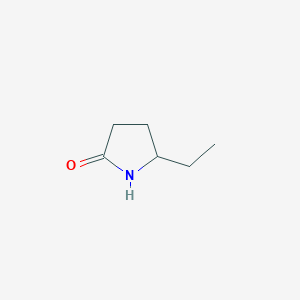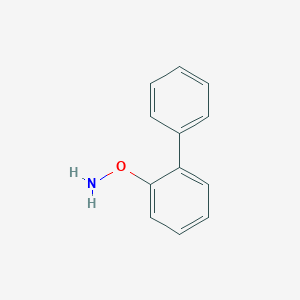![molecular formula C15H21N5O2 B171940 tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate CAS No. 121370-68-1](/img/structure/B171940.png)
tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-c]pyridine ring fused to a piperazine moiety, with a tert-butyl ester group attached to the piperazine nitrogen. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Ring: This step involves the cyclization of appropriate precursors to form the imidazo[4,5-c]pyridine core.
Introduction of the Piperazine Moiety: The imidazo[4,5-c]pyridine core is then reacted with piperazine to introduce the piperazine ring.
Attachment of the tert-Butyl Ester Group: The final step involves the esterification of the piperazine nitrogen with tert-butyl chloroformate or a similar reagent to form the tert-butyl ester.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
tert-Butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, and can include a variety of substituted imidazo[4,5-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes .
Comparación Con Compuestos Similares
tert-Butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate: This compound has a similar imidazo[4,5-b]pyridine core but differs in the substitution pattern and the presence of a piperidine ring instead of a piperazine ring.
tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate: This compound features a pyrrolo[2,3-b]pyridine core and a piperazine ring, with a chloro substituent at the 5-position.
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate: This compound contains a pyrazine ring and a piperidine ring, with a chloro substituent at the 6-position.
The uniqueness of tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate lies in its specific substitution pattern and the presence of both an imidazo[4,5-c]pyridine core and a piperazine ring, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
121370-68-1 |
|---|---|
Fórmula molecular |
C15H21N5O2 |
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-12-11(4-5-16-13)17-10-18-12/h4-5,10H,6-9H2,1-3H3,(H,17,18) |
Clave InChI |
BAZCPVIVPBAEQK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=C2N=CN3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=C2N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


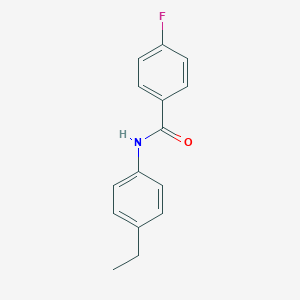
![1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)

